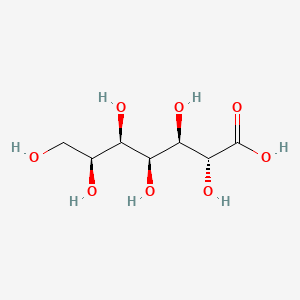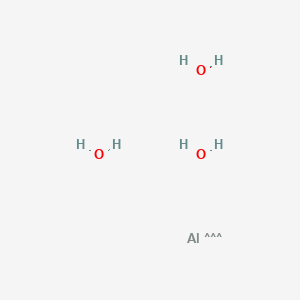
(2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanoic acid: is a complex organic compound with the molecular formula C7H14O8
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the manipulation of simpler precursor molecules. One common method involves the oxidation of glucose or mannose derivatives under controlled conditions to introduce hydroxyl groups at specific positions.
Industrial Production Methods: On an industrial scale, the production of this compound typically involves large-scale fermentation processes using microorganisms genetically engineered to produce the desired compound. These processes are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
(2R,3R,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanoic acid: undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be further oxidized to carboxylic acids or ketones.
Reduction: Reduction reactions can convert hydroxyl groups to hydrogen atoms, altering the compound's structure.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, such as thionyl chloride (SOCl2) for halogenation, are employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studying metabolic pathways and enzyme activities.
Medicine: It has potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: It is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with enzymes and receptors involved in metabolic processes.
Pathways Involved: It can modulate oxidative stress pathways, influence signal transduction, and affect gene expression.
Comparison with Similar Compounds
(2R,3R,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanoic acid: is unique due to its specific stereochemistry and multiple hydroxyl groups. Similar compounds include:
Glucose: A simpler sugar with fewer hydroxyl groups.
Mannose: Another hexose sugar with a different arrangement of hydroxyl groups.
Heptonic acids: Other heptonic acids with varying degrees of hydroxylation and different stereochemistry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C7H14O8 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3+,4-,5+,6+/m0/s1 |
InChI Key |
KWMLJOLKUYYJFJ-DSOBHZJASA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B15350537.png)

![4-oxo-4-[(1R)-1-phenylpropoxy]butanoic acid](/img/structure/B15350547.png)

![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid](/img/structure/B15350553.png)









